2,5-Difluorobenzyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluorobenzyl methyl sulfide is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzyl methyl sulfide typically involves the reaction of 2,5-difluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2,5-Difluorobenzyl chloride+Sodium methyl sulfide→2,5-Difluorobenzyl methyl sulfide+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl sulfide group can be replaced by other nucleophiles such as amines or thiols.
Reduction: Reduction of the compound can lead to the formation of 2,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and solvents like dichloromethane.
Substitution: Amines, thiols, and solvents like ethanol or methanol.
Reduction: LiAlH4, ether, and low temperatures.
Major Products:
Oxidation: 2,5-Difluorobenzyl sulfoxide, 2,5-Difluorobenzyl sulfone.
Substitution: 2,5-Difluorobenzyl amine, 2,5-Difluorobenzyl thiol.
Reduction: 2,5-Difluorobenzyl alcohol.
Scientific Research Applications
2,5-Difluorobenzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Difluorobenzyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
- 2,4-Difluorobenzyl methyl sulfide
- 2,6-Difluorobenzyl methyl sulfide
- 3,5-Difluorobenzyl methyl sulfide
Uniqueness: 2,5-Difluorobenzyl methyl sulfide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
1,4-difluoro-2-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYXUYJBVDSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.